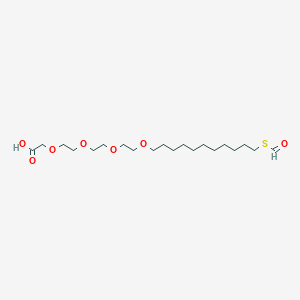
1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid
Übersicht
Beschreibung
1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid, commonly known as OTTA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. OTTA belongs to the class of thiazolidinedione derivatives, which have been known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
OTTA has been studied for its potential applications in the treatment of various diseases such as diabetes, cancer, and inflammation. In diabetes, OTTA has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In cancer, OTTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, OTTA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Wirkmechanismus
The mechanism of action of OTTA is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. OTTA has been shown to bind to PPARγ and induce its transcriptional activity, leading to the activation of downstream signaling pathways that regulate various biological processes.
Biochemical and Physiological Effects:
OTTA has been shown to exhibit various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of cancer cell growth, and the reduction of inflammation. OTTA has also been shown to improve insulin sensitivity and glucose uptake in adipocytes, which could potentially lead to the development of novel treatments for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using OTTA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using OTTA is its relatively low solubility in aqueous solutions, which could potentially affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of OTTA, including the development of novel derivatives with improved pharmacokinetic properties, the investigation of its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of OTTA in combination with other drugs or therapies could potentially lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, OTTA is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biochemical and physiological effects and has been shown to have potential applications in the treatment of diabetes, cancer, and inflammation. While there are limitations to its use in lab experiments, there are several future directions for the study of OTTA that could potentially lead to the development of novel treatments for various diseases.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(11-formylsulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S/c21-19-28-17-9-7-5-3-1-2-4-6-8-10-24-11-12-25-13-14-26-15-16-27-18-20(22)23/h19H,1-18H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKYCFDGNDPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCSC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746413 | |
| Record name | 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid | |
CAS RN |
1262769-96-9 | |
| Record name | 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1262769-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




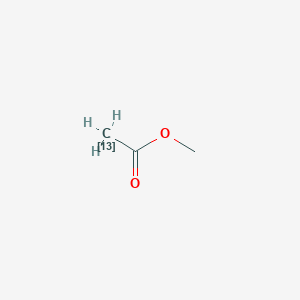
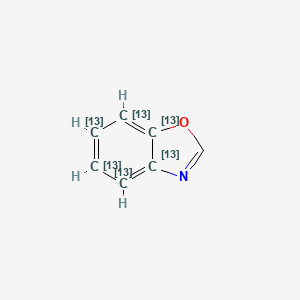
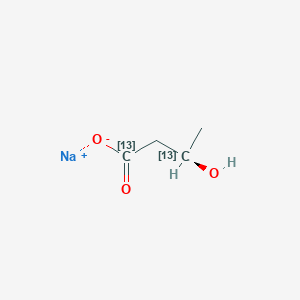
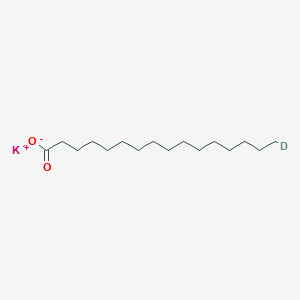

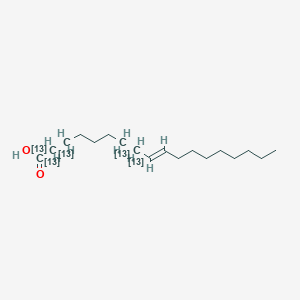
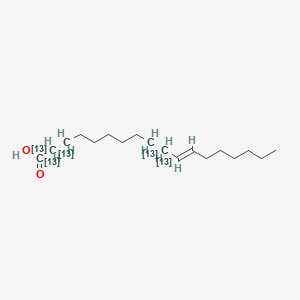

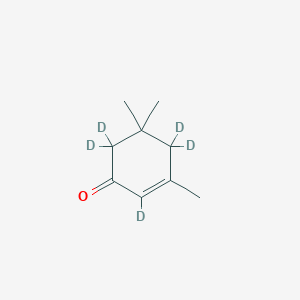
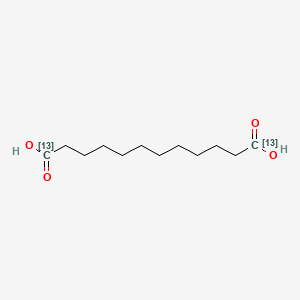
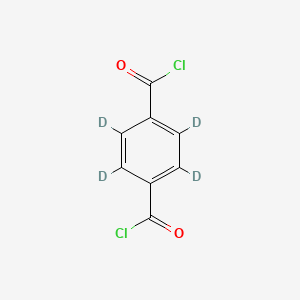
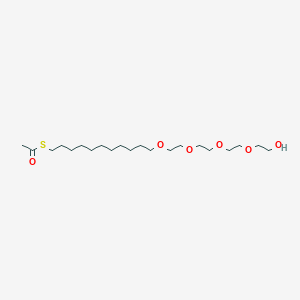
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)